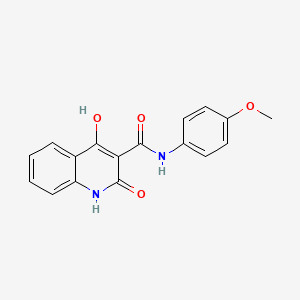
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers , and its specific targets are still under investigation.
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as inhibitors for the corrosion of carbon steel in acidic solutions .
生物活性
4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, characterized by its unique structure that includes hydroxy, methoxyphenyl, and carboxamide functional groups. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.
- Molecular Formula: C17H14N2O4
- Molecular Weight: 310.30 g/mol
- CAS Number: 302922-44-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can inhibit enzymes by binding to their active sites and may modulate various signaling pathways within cells.
Antimicrobial Activity
Research has demonstrated that derivatives of the quinoline scaffold exhibit significant antimicrobial properties. In a study evaluating various compounds, it was found that certain derivatives showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.23 to 0.70 mg/mL, indicating their potential as antibacterial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against HIV. A series of derivatives were synthesized and evaluated for their ability to inhibit HIV integrase and replication. While some compounds showed promising results, significant activity was only observed at concentrations above 100 µM .
Anticancer Properties
The anticancer potential of this compound is supported by studies indicating its ability to induce apoptosis in cancer cell lines. The presence of the hydroxy group is believed to enhance its efficacy by promoting pro-apoptotic signaling pathways .
Case Studies
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, often starting from 4-hydroxyquinoline and employing reagents such as isocyanates under controlled conditions. Structural modifications have been explored to enhance biological activity further, with variations in substituents leading to different pharmacological profiles.
属性
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-11-8-6-10(7-9-11)18-16(21)14-15(20)12-4-2-3-5-13(12)19-17(14)22/h2-9H,1H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZDFNIUPAUZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













